7-(Allyloxy)-2-oxo-2H-chromene-4-carboxylic acid
Overview
Description
The compound appears to be a derivative of chromene, which is a heterocyclic compound consisting of a benzene ring fused to a pyran ring. The “7-(Allyloxy)” and “4-carboxylic acid” parts suggest functional groups attached to the chromene structure.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the chromene ring system, followed by the introduction of the allyloxy and carboxylic acid functional groups. The exact methods would depend on the specific reactivity and compatibility of these groups.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound. Computational chemistry might also be used to predict the structure and properties.Chemical Reactions Analysis
This would involve studying how the compound reacts with various reagents. The allyloxy and carboxylic acid groups could potentially be sites of reactivity.Physical And Chemical Properties Analysis
These could include the compound’s melting point, boiling point, solubility in various solvents, and its acidity or basicity (pKa). Techniques like thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) could be used.Scientific Research Applications
Fluorescence Properties
7-(Allyloxy)-2-oxo-2H-chromene-4-carboxylic acid derivatives exhibit significant fluorescence properties. Shi, Liang, and Zhang (2017) demonstrated that various derivatives of this compound have excellent fluorescence in both ethanol solution and solid state due to their large conjugated system and various hydrogen bonds. These properties make them useful in fluorescence-based applications, such as in sensing and imaging technologies (Shi, Liang, & Zhang, 2017).
Synthesis of Biologically Active Compounds
Zhu et al. (2014) established a rapid synthetic method for 4-Oxo-4H-chromene-3-carboxylic acid, a related compound, which is an important intermediate in many biologically active compounds. This indicates that 7-(Allyloxy)-2-oxo-2H-chromene-4-carboxylic acid and its derivatives could be key intermediates in the synthesis of various pharmacologically active molecules (Zhu et al., 2014).
Antibacterial Activity
Behrami and Vaso (2017) synthesized derivatives of a similar compound, 4-amino7-chloro-2-oxo-2H-chromen-3-carbaldehyde, and demonstrated their bacteriostatic and bactericidal activity. This suggests potential antibacterial applications for 7-(Allyloxy)-2-oxo-2H-chromene-4-carboxylic acid derivatives (Behrami & Vaso, 2017).
Antioxidant Activities
Research by Kwak et al. (2006) on similar compounds, such as 7-hydroxy-4-oxo-4H-chromene, revealed notable antioxidant activities. These compounds exhibited potent inhibition of lipid peroxidation, suggesting that derivatives of 7-(Allyloxy)-2-oxo-2H-chromene-4-carboxylic acid could possess valuable antioxidant properties (Kwak et al., 2006).
Structural and Conformational Studies
Čačić et al. (2009) conducted studies on similar chromene derivatives, contributing to the understanding of their structural and conformational aspects. Such research is crucial in understanding the physical and chemical behaviors of these compounds, which can have implications in their practical applications (Čačić et al., 2009).
Molecular Recognition and Recognition Systems
Further research into the fluorescence emission differences of these compounds can lead to advancements in molecular recognition systems. As demonstrated in the study by Shi, Liang, and Zhang, understanding the emission differences is key to developing sensors and recognition systems based on these compounds (Shi, Liang, & Zhang, 2017).
Safety And Hazards
Safety data sheets (SDS) provide information on the hazards of chemicals, as well as instructions for safe handling. If an SDS for this compound is not available, one might predict its hazards based on the known hazards of similar compounds.
Future Directions
Future research could involve synthesizing derivatives of this compound to explore structure-activity relationships, or investigating its potential uses in fields like medicinal chemistry or materials science.
Please note that this is a general guide, and the specifics could vary depending on the exact nature of the compound. For detailed information, consultation with a chemist or a literature search in a chemistry database may be necessary.
properties
IUPAC Name |
2-oxo-7-prop-2-enoxychromene-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c1-2-5-17-8-3-4-9-10(13(15)16)7-12(14)18-11(9)6-8/h2-4,6-7H,1,5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQLSMGOMLUZPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Allyloxy)-2-oxo-2H-chromene-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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